2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol
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Overview
Description
2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol is an organic compound that belongs to the class of benzodioxane derivatives It is characterized by a benzodioxane ring fused with a propanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol typically involves the alkylation of phenolic hydroxyl groups followed by reduction and other functional group transformations. One common method starts with 2,3-dihydroxybenzoic acid, which undergoes alkylation, azidation, Curtius rearrangement, hydrolysis, and salification to yield the desired product . The reaction conditions often require careful control of temperature and solvent choice to minimize side reactions and maximize yield.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The benzodioxane ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce different alcohol derivatives.
Scientific Research Applications
2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but studies have shown its potential to modulate enzyme activity and affect cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)imidazo[1,2-a]pyridin-6-amine
- 1,4-Benzodioxin-6-propanol, 2,3-dihydro-β-methyl-
- 2-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone
Uniqueness
2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C11H14O3 |
---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-ol |
InChI |
InChI=1S/C11H14O3/c1-8(7-12)9-2-3-10-11(6-9)14-5-4-13-10/h2-3,6,8,12H,4-5,7H2,1H3 |
InChI Key |
XOJMKLPAOQRYPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)C1=CC2=C(C=C1)OCCO2 |
Origin of Product |
United States |
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